molecular formula C5H6Br2ClF3O B1607967 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol CAS No. 757-04-0

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Cat. No.: B1607967
CAS No.: 757-04-0
M. Wt: 334.35 g/mol
InChI Key: ZXCKYRIOJOZVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a halogenated organic compound with the molecular formula C5H6Br2ClF3O. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a compound of interest in various chemical research and industrial applications .

Preparation Methods

The synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol typically involves halogenation reactions. One common method includes the bromination and chlorination of a fluorinated pentanol precursor under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in its reactivity and binding affinity. The compound can modulate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol can be compared with other halogenated compounds, such as:

    2,5-Dibromo-4-chloro-4,5,5-trifluoropentane: Similar structure but lacks the hydroxyl group.

    2,5-Dibromo-4-chloro-4,5,5-trifluoropentanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-2-ol: The hydroxyl group is positioned differently

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKYRIOJOZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382124
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-04-0
Record name 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Reactant of Route 2
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Reactant of Route 3
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Reactant of Route 4
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Reactant of Route 5
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.